molecular formula C12H17N3O2 B5797253 (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,3-DIMETHYLBUTANOATE

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,3-DIMETHYLBUTANOATE

Cat. No.: B5797253
M. Wt: 235.28 g/mol
InChI Key: SYYARHZLNPPQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,3-DIMETHYLBUTANOATE is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a butanoate group, which is a four-carbon chain with an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,3-DIMETHYLBUTANOATE typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under specific conditions. One common method is the condensation reaction between 2-aminopyridine and 3,3-dimethylbutanoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,3-DIMETHYLBUTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce the corresponding amine .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,3-DIMETHYLBUTANOATE is used as a building block for the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry .

Biology

The compound has shown promise in biological studies, particularly in its interaction with DNA.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been studied for its antimicrobial and anticancer activities .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,3-DIMETHYLBUTANOATE involves its interaction with specific molecular targets. In biological systems, it binds to DNA and proteins, affecting their function. The compound may inhibit the activity of certain enzymes or interfere with the replication of DNA, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,3-DIMETHYLBUTANOATE lies in its specific structure, which allows it to interact with a wide range of biological targets. Its ability to bind to DNA and proteins makes it a versatile compound for various scientific research applications .

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)8-10(16)17-15-11(13)9-6-4-5-7-14-9/h4-7H,8H2,1-3H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYARHZLNPPQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)ON=C(C1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC(=O)O/N=C(/C1=CC=CC=N1)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.